molecular formula C9H11NO2 B1323074 2-Methyl-3-(pyridin-3-yl)propanoic acid CAS No. 1017146-67-6

2-Methyl-3-(pyridin-3-yl)propanoic acid

Cat. No.: B1323074
CAS No.: 1017146-67-6
M. Wt: 165.19 g/mol
InChI Key: DZRWATJWDHWPJW-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of propanoic acid with a pyridine ring attached to the third carbon atom

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid typically involves the reaction of 3-pyridinepropionic acid with methylating agents under controlled conditions. One common method is the alkylation of 3-pyridinepropionic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of alcohols or amines with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The propanoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: A precursor in the synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid, with similar structural features but lacking the methyl group.

    2-Methyl-2-(pyridin-3-yl)propanoic acid: A structural isomer with the methyl group attached to the second carbon atom instead of the third.

    4-Pyridinepropionic acid: A positional isomer with the pyridine ring attached to the fourth carbon atom.

Uniqueness

This compound is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various applications, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(C(=O)OCC)C(C)Cc1cccnc1
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Synthesis routes and methods II

Procedure details

Diethyl 2-(1-(pyridin-3-yl)propan-2-yl)malonate (2.00 g, 7.55 mmol) was refluxed in conc. HCl (30 ml) for 16 h. The reaction mixture was neutralized using solid sodium bicarbonate (pH˜7) and extracted with ethyl acetate. The combined ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 580 mg (46.4%) of 2-((pyridin-3-yl)methyl)propanoic acid as a brown semi solid.
Name
Diethyl 2-(1-(pyridin-3-yl)propan-2-yl)malonate
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2 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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